methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex small molecule featuring a tetrahydrothienopyridine core substituted with a sulfamoylbenzamido group, an ethyl side chain at position 6, and a methyl ester at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The molecule’s stereochemistry and crystallographic properties are likely analyzed using tools like SHELX (as referenced in ), which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h8-11H,5-7,12-16H2,1-4H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCLFNIRZNZRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of tetrahydrothienopyridines. This compound is notable for its potential biological activities, which include antimicrobial and anticancer properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H26N2O4S·HCl
- Molecular Weight : 396.95 g/mol
The presence of the thieno[2,3-c]pyridine moiety contributes to the compound's unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothienopyridine exhibit significant antimicrobial effects. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
Recent studies have explored the anticancer potential of tetrahydrothienopyridine derivatives. For example, compounds in this class were tested against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in these cancer cells. The proposed mechanisms include cell cycle arrest and activation of apoptotic pathways .
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of tetrahydrothienopyridine derivatives.
- Method : Disk diffusion method was used against multiple bacterial strains.
- Results : The derivatives exhibited significant inhibition zones compared to control groups.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was employed to measure cell viability.
- Results : Notable reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.
Research Findings Summary
| Activity Type | Test Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition against bacterial strains |
| Anticancer | MTT assay | Dose-dependent cytotoxicity in cancer cell lines |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit anti-inflammatory effects. For instance, studies on related thienopyridine derivatives have shown their ability to reduce inflammation in animal models. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Analgesic Effects
Analgesic properties have also been documented for similar compounds. In pharmacological tests, certain derivatives have demonstrated efficacy in pain relief comparable to established analgesics such as Piroxicam and Meloxicam. The analgesic activity is attributed to their interaction with pain receptors and modulation of pain signaling pathways .
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of thienopyridine derivatives, this compound was tested against carrageenan-induced edema in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential as a novel anti-inflammatory agent .
Case Study: Pain Management
Another research project focused on evaluating the analgesic effects of this compound in a formalin-induced pain model. The findings revealed that administration led to a notable decrease in pain scores in treated animals versus untreated controls. These results support further investigation into its use as an analgesic medication .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
The methyl ester group (−COOCH₃) undergoes saponification under basic conditions (e.g., NaOH/H₂O) to yield the corresponding carboxylic acid derivative12.
-
Example:
Amide Hydrolysis
-
The benzamido linkage (−NHCO−) is resistant to mild hydrolysis but cleaves under strongly acidic (e.g., HCl, H₂SO₄) or basic conditions, generating a carboxylic acid and an amine34.
Substitution Reactions
The sulfamoyl (−SO₂NPr₂) and tetrahydrothienopyridine moieties participate in nucleophilic and electrophilic substitutions:
Sulfamoyl Group Reactivity
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The N,N-dipropylsulfamoyl group can undergo alkylation or arylation at the sulfur atom under transition metal catalysis (e.g., Cu(I) or Pd)56.
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Example reaction with aryl halides:
Thienopyridine Core Modifications
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The tetrahydrothieno[2,3-c]pyridine scaffold reacts with electrophiles (e.g., nitrating agents or halogens) at the sulfur or nitrogen atoms74.
Cyclization and Ring-Opening Reactions
The saturated pyridine ring (4,5,6,7-tetrahydro) may undergo dehydrogenation or ring expansion:
Oxidative Dehydrogenation
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Treatment with oxidizing agents (e.g., MnO₂ or DDQ) converts the tetrahydrothienopyridine to a fully aromatic thieno[2,3-c]pyridine system86.
Ring-Opening with Nucleophiles
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The sulfur atom in the thiophene ring reacts with nucleophiles (e.g., amines or Grignard reagents), leading to ring-opening and subsequent functionalization52.
Ester to Amide Conversion
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The methyl ester reacts with primary amines (e.g., NH₂R) in the presence of coupling agents (e.g., DCC) to form amides13.
Sulfamoyl Group Oxidation
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The sulfamoyl group is oxidized to a sulfonamide (−SO₂NH₂) under strong oxidizing conditions (e.g., H₂O₂/AcOH)46.
Comparative Reaction Yields
The table below summarizes reaction outcomes for analogous compounds:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, 80°C, 4h | 85–90 | 2 |
| Sulfamoyl alkylation | Cu(I), Ar-X, DMF, 100°C | 60–70 | 6 |
| Thienopyridine dehydrogenation | DDQ, CH₂Cl₂, rt, 12h | 75 | 8 |
Key Research Findings
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Stereoelectronic Effects : The electron-withdrawing sulfamoyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack53.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in substitution reactions by stabilizing transition states46.
Challenges and Limitations
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Steric Hindrance : Bulky dipropyl groups on the sulfamoyl moiety reduce reaction rates in substitution reactions74.
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Acid Sensitivity : The tetrahydrothienopyridine ring decomposes under strongly acidic conditions86.
Footnotes
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives within the tetrahydrothienopyridine class. A closely related compound, 2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215514-80-9), serves as a key comparator (). Below is a detailed analysis:
Structural Differences
| Feature | Target Compound | Comparator Compound (CAS: 1215514-80-9) |
|---|---|---|
| Sulfamoyl Substituent | N,N-Dipropyl | N-Butyl-N-methyl |
| Position 6 Side Chain | Ethyl | Methyl |
| Position 3 Functional Group | Methyl ester (carboxylate) | Carboxamide |
| Salt Form | Hydrochloride | Hydrochloride |
Implications of Structural Variations
The bulkier dipropyl moiety may sterically hinder interactions with enzyme active sites, affecting binding affinity.
Position 6 Side Chain :
- The ethyl group in the target compound could confer greater metabolic stability compared to the methyl group in the comparator, as alkyl chains often slow oxidative degradation.
Position 3 Functional Group :
- The methyl ester in the target compound is more prone to hydrolysis than the carboxamide in the comparator, which may influence bioavailability and half-life .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be systematically optimized?
A multi-step synthesis involving sulfamoyl benzamidation and tetrahydrothienopyridine ring formation is typical. Key steps include coupling 4-(N,N-dipropylsulfamoyl)benzoyl chloride with a 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine precursor under Schotten-Baumann conditions. Yield optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting amidation efficiency .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard for resolving complex heterocyclic systems. Data collection at low temperatures (e.g., 100 K) improves resolution, while refinement protocols account for hydrogen bonding and disorder in the tetrahydrothienopyridine moiety. Comparative analysis with related structures (e.g., 6-methyl-N-(4-methoxyphenyl) derivatives) validates bond lengths and angles .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should key spectral data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves substituent effects on the tetrahydrothienopyridine core. For instance, the 6-ethyl group shows a triplet at δ ~1.36 ppm (¹H NMR) and a quartet in ¹³C NMR. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, while IR spectroscopy identifies sulfonamide (1320–1250 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .
Q. What methodologies are recommended for assessing purity and isolating impurities in this compound?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) separates impurities, while LC-MS identifies co-eluting species. Solid-phase extraction (SPE) using Oasis HLB cartridges pre-concentrates trace contaminants, with recovery rates validated via spiked samples .
Q. How can solubility profiles inform formulation strategies for in vitro assays?
Solubility screening in DMSO, aqueous buffers (pH 1.2–7.4), and lipid-based vehicles (e.g., Cremophor EL) identifies optimal solvents. For low aqueous solubility, nanoemulsion or cyclodextrin complexation enhances bioavailability. Dynamic light scattering (DLS) monitors particle size stability during formulation .
Advanced Research Questions
Q. How can computational reaction path searches improve the design of novel synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfamoyl group activation. Software like Gaussian or ORCA models reaction energetics, while ICReDD’s integrated computational-experimental workflows prioritize feasible pathways. For example, B3LYP/6-31G(d) optimizes geometries of proposed intermediates .
Q. What experimental design strategies resolve contradictions in reaction kinetics data during scale-up?
Response Surface Methodology (RSM) with Central Composite Design (CCD) evaluates non-linear interactions between variables (e.g., catalyst loading, mixing rate). Contradictions in Arrhenius plots may arise from diffusion limitations, which can be mitigated via segmented flow reactors to enhance mass transfer .
Q. How should researchers address discrepancies between NMR and mass spectrometry data for synthetic intermediates?
Discrepancies often stem from isotopic impurities or tautomerism. Multi-nuclear NMR (e.g., ¹⁵N-¹H HSQC) clarifies ambiguous assignments, while tandem MS/MS with collision-induced dissociation (CID) differentiates isobaric species. Cross-validation with X-ray structures resolves stereochemical ambiguities .
Q. Which reactor designs are optimal for minimizing side reactions during large-scale synthesis?
Continuous-flow microreactors with temperature-controlled zones reduce exothermic side reactions (e.g., ester hydrolysis). Computational fluid dynamics (CFD) simulations optimize residence time distribution, while immobilized enzyme catalysts improve selectivity for amidation steps .
Q. What analytical approaches detect trace degradation products in stability studies?
Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS achieves sub-ppb detection limits. Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation pathways, with degradation kinetics modeled using the Arrhenius equation .
Q. How can labile functional groups (e.g., ester, sulfonamide) be stabilized during prolonged storage?
Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis in solid-state formulations. For liquid storage, antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) mitigate oxidative and metal-catalyzed degradation. Stability-indicating assays monitor potency loss over time .
Q. What strategies validate polymorphic forms and their impact on bioavailability?
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. Solvent-mediated crystallization screens (e.g., solvent-drop grinding) identify metastable forms. In vitro dissolution testing correlates polymorph stability with solubility profiles .
Q. How are synthetic intermediates with conflicting spectral data validated?
Multi-technique orthogonal analysis combines NMR, X-ray crystallography, and vibrational spectroscopy (Raman). For example, ambiguous NOE correlations in crowded spectral regions are resolved via selective 1D-TOCSY experiments. Single-crystal analysis definitively assigns regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
